molecular formula C20H28O2 B12385073 Xeniafaraunol A

Xeniafaraunol A

Cat. No.: B12385073
M. Wt: 300.4 g/mol
InChI Key: WGIBCPUMAZHVMA-WZSRSYCDSA-N
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Description

Xeniafaraunol A is a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) channel. This compound is a member of the Xenia diterpenoids, which are known for their structural complexity and diverse biological activities.

Preparation Methods

The synthesis of Xeniafaraunol A involves several key steps. The first asymmetric total synthesis of this compound was reported by researchers at the University of Innsbruck. The synthesis begins with a diastereoselective conjugate addition/trapping sequence, followed by an intramolecular alkylation to form the nine-membered ring. A β-keto sulfone motif is used to enable efficient ring-closure, and subsequent radical desulfonylation is performed. The sequence is conducted with a trimethylsilylethyl ester, allowing for a fluoride-mediated decarboxylation without detectable isomerization .

Chemical Reactions Analysis

Xeniafaraunol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include β-keto sulfone, trimethylsilylethyl ester, and fluoride. The major products formed from these reactions include the nine-membered ring structure and the trans-fused oxabicyclo [7.4.0]tridecane ring system .

Scientific Research Applications

Xeniafaraunol A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of the TRPM7 channel, which plays a crucial role in various biological processes, including neural signaling and the perception of sensations such as heat, taste, and pain. Due to its inhibitory effects on TRPM7, this compound is being studied for its potential use in treating conditions related to these processes .

Mechanism of Action

Xeniafaraunol A exerts its effects by inhibiting the transient receptor potential melastatin 7 (TRPM7) channel. This inhibition affects various biological processes, including neural signaling and the perception of sensations. The molecular targets and pathways involved in this mechanism include the TRPM7 channel and its associated signaling pathways .

Comparison with Similar Compounds

Xeniafaraunol A is unique among similar compounds due to its potent inhibitory effects on the TRPM7 channel. Similar compounds include waixenicin A, 9-deacetoxy-14,15-deepoxyxeniculin, and isoxeniolide A. These compounds also belong to the Xenia diterpenoids family and share structural similarities with this compound. this compound stands out due to its specific inhibitory effects on TRPM7 .

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1S,2R,4aS,7E,11aR)-1-hydroxy-7-methyl-11-methylidene-2-(2-methylprop-1-enyl)-1,2,4a,5,6,9,10,11a-octahydrobenzo[9]annulene-4-carbaldehyde

InChI

InChI=1S/C20H28O2/c1-13(2)10-16-11-17(12-21)18-9-8-14(3)6-5-7-15(4)19(18)20(16)22/h6,10-12,16,18-20,22H,4-5,7-9H2,1-3H3/b14-6+/t16-,18-,19+,20+/m1/s1

InChI Key

WGIBCPUMAZHVMA-WZSRSYCDSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)C(=C[C@H]([C@@H]2O)C=C(C)C)C=O

Canonical SMILES

CC1=CCCC(=C)C2C(CC1)C(=CC(C2O)C=C(C)C)C=O

Origin of Product

United States

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